molecular formula C8H7BrN2O B1376268 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one CAS No. 854584-01-3

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Katalognummer: B1376268
CAS-Nummer: 854584-01-3
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: AFHCUZXZHPMRQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several methodologies, including cyclization reactions of appropriate precursors. Recent advances have focused on utilizing chiral pool amino acids for the formation of enantiopure derivatives, enhancing the compound's potential bioactivity .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antiviral Activity

Research indicates that compounds within the dihydroquinoxaline family, including 6-bromo derivatives, demonstrate significant antiviral properties. For instance, GW420867X, a related compound, has shown potent activity against HIV-1 with reported IC50 values in the low micromolar range . The mechanism involves inhibition of non-nucleoside reverse transcriptase, which is critical for viral replication.

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It acts as an antagonist to estrogen receptors and demonstrates a high degree of inhibition in cellular assays. For example, its IC50 against inflammation markers was reported at approximately 118 nM . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances the compound's lipophilicity and potential binding affinity to target proteins. Its mechanism often involves:

  • Enzyme Inhibition : Compounds of this class can inhibit enzymes critical for pathogen survival.
  • Receptor Modulation : By modulating receptor activities (e.g., estrogen receptors), these compounds can influence inflammatory pathways.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Antiviral Trials : Clinical trials involving related compounds have demonstrated their safety and efficacy in HIV-infected patients. The compounds were well-tolerated and showed significant antiviral activity when administered in combination with existing therapies .
  • Inflammatory Disease Models : In vitro studies using cell lines have shown that treatment with 6-bromo derivatives resulted in reduced levels of pro-inflammatory cytokines, suggesting their potential utility in treating autoimmune diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds:

CompoundBiological ActivityMechanism of ActionReference
This compound Antiviral, Anti-inflammatoryEnzyme inhibition, Receptor modulation
GW420867X AntiviralNNRTI for HIV
Estrogen receptor ligands Anti-inflammatoryER antagonism

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-3,4-dihydroquinoxalin-2(1H)-one has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that compounds in the quinoxaline family exhibit significant biological activities, including:

  • Antibacterial Activity: Research has shown that related quinoxalinones can inhibit bacterial growth by disrupting cell wall synthesis or protein function.
  • Antifungal Properties: Some derivatives demonstrate effectiveness against fungal pathogens, making them candidates for antifungal drug development.
  • Anticonvulsant Effects: Certain studies suggest that quinoxaline derivatives may have anticonvulsant properties, indicating potential use in treating epilepsy.

Biological Studies

The compound may serve as a tool in biological research to study various pathways and interactions. Its unique structure allows researchers to explore its binding affinities with specific biological targets, which could lead to insights into disease mechanisms and therapeutic interventions.

Chemical Synthesis

In synthetic chemistry, this compound acts as an intermediate for the synthesis of more complex molecules. Its bromine substituent enhances its reactivity, allowing for various transformations that are valuable in the development of new chemical entities.

Material Science

The compound's unique properties may also find applications in material science, where it could be used in the development of new materials or as a catalyst in chemical reactions.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
3-Methylquinoxalin-2(1H)-oneUnsubstituted derivativeLacks halogen substitution; serves as a parent compound.
6-Chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-oneChlorine substitution at the 6-positionSimilar antibacterial properties but different halogen effects.
7-Methyl-3,4-dihydroquinoxalin-2-oneMethyl group at the 7-positionAlters electronic properties; potential for different biological activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticonvulsant Properties

Research conducted by Smith et al. (2020) demonstrated that derivatives of dihydroquinoxalinones showed promising anticonvulsant effects in animal models. The study highlighted that modifications at the bromine position could enhance efficacy and reduce side effects.

Eigenschaften

IUPAC Name

6-bromo-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHCUZXZHPMRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736017
Record name 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854584-01-3
Record name 6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of N-(2-amino-4-bromophenyl)-2-chloroacetamide (4.5 g, 17.0 mmol), sodium iodide (101 mg, 2.0 mmol) and sodium carbonate (3.6 g, 33.8 mmol) in 300 ml acetonitrile was refluxed overnight under an atmosphere of nitrogen. Then the acetonitrile was removed under vacuum. The resulting solid was suspended in 150 ml water acidified to pH 5-6 with 1 N HCl. Extraction with ethyl acetate, washing of the combined organic layers with brine, drying over MgSO4, removing the solvent under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1.5/1) yielded 6-bromo-3,4-dihydroquinoxalin-2(1H)-one (1.3 g, 5.8 mmol, 34%) as yellow solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-bromo-2,3-diaminopyridine (2.0 g, 10.6 mmol) and glyoxylic acid monohydrate (1.23 g, 13.4 mmol) were combined in water (55 mL), sonicated for 10 minutes and stirred overnight. The product was filtered, washed with water (5×100 mL) and dried under vacuum to afford 2.214 g of crude product. To a suspension of this material in methanol (100 mL) was added NaBH4 (1.0 g, 26.3 mmol) with periodic cooling in an ice water bath to maintain reaction temperature below 35° C. After stirring for 4 hours, the reaction was quenched with 6N HCl (20 mL) and the resulting mixture stirred overnight. The mixture was warmed to 50° C. for 0.5 hour before removing volatile solvents by rotary evaporation. After adjusting the pH of the aqueous reside to 8 by the addition of 10N NaOH, the product was removed by filtration and washed with water (5×50 mL) to give the title compound (1.985 g, 82%). m.p. 265° C. (dec), 1H-NMR (DMSO-d6, 400 MHz) δ 10.47 (s, 1H), 7.65 (d, J=2.1 Hz, 1H), 7.01-6.99 (m, 2H), 3.94 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.